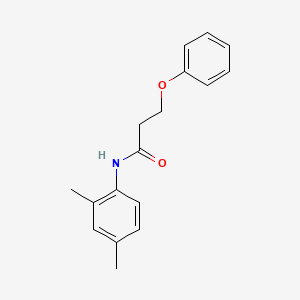

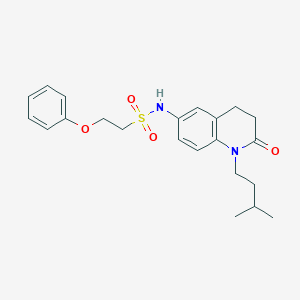

N-(2,4-dimethylphenyl)-3-phenoxypropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2,4-Dimethylphenyl)formamide” is a chemical compound used in scientific research as a solvent, reaction medium, and reagent in organic synthesis . It’s also known as a chemical compound and has a molecular weight of 149.19 .

Molecular Structure Analysis

The molecular structure analysis of “N-(2,4-dimethylphenyl)formamide” reveals that it crystallizes in a centrosymmetric pattern .

Chemical Reactions Analysis

Aromatic amides like “N-(2,4-dimethylphenyl)formamide” may be cleaved to potentially genotoxic primary amines upon oral intake . Another study showed that amitraz and its main metabolites, including “N-(2,4-dimethylphenyl)formamide”, are known to be potent neurotoxicants .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity and Neurotoxicity Research

Research into similar compounds, such as 4-amino-N-(2,6-dimethylphenyl)benzamide, highlights their potential in anticonvulsant applications. These compounds have been compared with established antiepileptic drugs in animal models, revealing promising anticonvulsant properties in the maximal electroshock seizure model with relatively low toxicity levels (Clark Cr, 1988).

Chemical Structure and Interactions

Studies involving complexes of pyridine N-oxides with pentachlorophenol, although not directly related to N-(2,4-dimethylphenyl)-3-phenoxypropanamide, provide valuable insights into the chemical interactions and bonding characteristics of compounds with similar phenolic and amide groups. These studies use techniques like X-ray analysis and FT-IR spectroscopy to explore the molecular structures and interactions (Z. Dega-Szafran et al., 1995).

Advanced Oxidation Processes for Compound Degradation

Research on the degradation of antimicrobial compounds, such as 4-chloro-3,5-dimethylphenol, using UV and UV/persulfate processes, can inform potential environmental or industrial applications of similar compounds. This research evaluates the kinetics, mechanisms, and toxicity evolution of these processes, providing a foundation for understanding how similar compounds might be broken down or utilized in environmental management (Wei Li et al., 2020).

Safety And Hazards

While specific safety and hazard information for “N-(2,4-dimethylphenyl)-3-phenoxypropanamide” is not available, it’s important to handle similar compounds with care. For instance, “N-(2,4-dimethylphenyl)formamide” should not be used in food, drug, pesticide, or biocidal product use . Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2,4-dimethylphenyl)-3-phenoxypropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-13-8-9-16(14(2)12-13)18-17(19)10-11-20-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQIDSXSZWBSCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CCOC2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50975890 |

Source

|

| Record name | N-(2,4-Dimethylphenyl)-3-phenoxypropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49670827 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2,4-dimethylphenyl)-3-phenoxypropanamide | |

CAS RN |

6048-40-4 |

Source

|

| Record name | N-(2,4-Dimethylphenyl)-3-phenoxypropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(2-Chloroacetyl)amino]-5-thiaspiro[3.5]nonane-2-carboxamide](/img/structure/B2358533.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2358539.png)

![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2358541.png)

![1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B2358544.png)

![N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide](/img/structure/B2358545.png)

![5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2358549.png)

![1,7-dimethyl-3-phenethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358550.png)

![[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B2358551.png)

![2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate](/img/structure/B2358552.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-4-fluorobenzenecarboxamide](/img/structure/B2358554.png)